1-Benzothiophene-5-carbaldehyde
Overview
Description
1-Benzothiophene-5-carbaldehyde is an organic compound with the molecular formula C9H6OS. It is a derivative of benzothiophene, featuring an aldehyde functional group at the 5-position of the benzothiophene ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Scientific Research Applications
1-Benzothiophene-5-carbaldehyde has diverse applications in scientific research:
Safety and Hazards
Mechanism of Action
Target of Action
Benzothiophene derivatives have been known to exhibit a wide range of biological and pharmacological properties .
Biochemical Pathways
Benzothiophene derivatives have been associated with various biological activities, including anti-parasitic, anti-bacterial, anti-cancer, anti-fungal, anti-inflammatory, and antioxidant effects .
Result of Action
Benzothiophene derivatives have been associated with a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
Benzothiophene derivatives have been shown to have antimicrobial properties . They have been tested against various microorganisms and some have displayed high antibacterial activity
Cellular Effects
Benzothiophene derivatives have been found to have potential antifungal and antibacterial properties
Molecular Mechanism
It is known that benzothiophene derivatives can interact with biomolecules, potentially leading to enzyme inhibition or activation
Metabolic Pathways
Benzothiophene derivatives are known to be involved in various biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzothiophene-5-carbaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where benzothiophene is treated with a mixture of phosphorus oxychloride and dimethylformamide to introduce the formyl group at the 5-position . Another method includes the oxidation of 1-benzothiophene-5-methanol using oxidizing agents such as pyridinium chlorochromate .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions, where benzothiophene derivatives are subjected to controlled oxidation processes to yield the desired aldehyde. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: 1-Benzothiophene-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 1-benzothiophene-5-carboxylic acid.
Reduction: Reduction of the aldehyde group yields 1-benzothiophene-5-methanol.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for nucleophilic substitution.
Major Products:
Oxidation: 1-Benzothiophene-5-carboxylic acid.
Reduction: 1-Benzothiophene-5-methanol.
Substitution: Various substituted benzothiophene derivatives.
Comparison with Similar Compounds
- 1-Benzothiophene-3-carbaldehyde
- 2-Benzothiophene-5-carbaldehyde
- Benzofuran-5-carbaldehyde
Comparison: 1-Benzothiophene-5-carbaldehyde is unique due to the position of the aldehyde group on the benzothiophene ring, which influences its reactivity and the types of derivatives that can be synthesized. Compared to 1-Benzothiophene-3-carbaldehyde, the 5-position aldehyde allows for different substitution patterns and reactivity profiles . Benzofuran derivatives, while structurally similar, exhibit different electronic properties due to the oxygen atom in the ring, leading to distinct chemical behaviors and applications .
Properties
IUPAC Name |
1-benzothiophene-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6OS/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHRWAPVYHRAJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CS2)C=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30143853 | |
Record name | Benzo(b)thiophene-5-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30143853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10133-30-9 | |
Record name | Benzo(b)thiophene-5-carboxaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010133309 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzo(b)thiophene-5-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30143853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzothiophene-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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